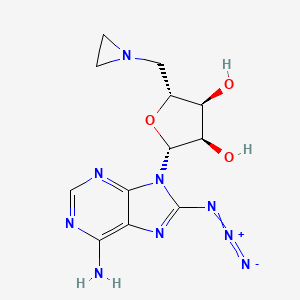

8-Azido-5'-aziridin-1-yl-5'-deoxyadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Azido-5’-aziridin-1-yl-5’-désoxyadénosine est un composé chimique qui appartient à la classe des nucléosides modifiés par azide. Ces composés sont des éléments de base importants pour la fonctionnalisation de l'ARN et de l'ADN par le biais de la chimie click, en particulier la cycloaddition azide-alcyne . Le groupe fonctionnel aziridine dans ce composé est une molécule cyclique à trois chaînons contenant de l'azote, connue pour sa contrainte cyclique et sa propension aux réactions d'ouverture de cycle .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

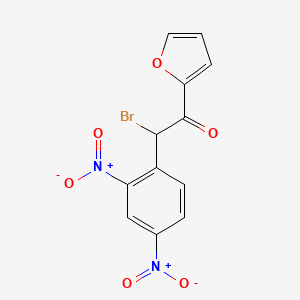

La synthèse des composés aziridine implique généralement la transformation des alcènes en aziridines en utilisant des sources d'azote électrophile. Une méthode implique l'utilisation d'un intermédiaire dicationique électro-généré qui subit une aziridination avec des amines primaires en conditions basiques . Une autre approche est la cycloaddition azide-alcyne catalysée par le cuivre (CuAAC), qui est une méthode largement utilisée pour introduire des groupes azido dans les nucléosides .

Méthodes de production industrielle

La production industrielle de nucléosides modifiés par azide, y compris l'8-Azido-5’-aziridin-1-yl-5’-désoxyadénosine, repose souvent sur des voies synthétiques évolutives qui garantissent des rendements et une pureté élevés. La méthode de synthèse en un seul pot, qui implique la conversion des alcools en azides, est une alternative traitable aux réactions plus complexes comme la réaction de Mitsunobu .

Analyse Des Réactions Chimiques

Types de réactions

L'8-Azido-5’-aziridin-1-yl-5’-désoxyadénosine subit différents types de réactions chimiques, notamment :

Oxydation : Le cycle aziridine peut être oxydé pour former des intermédiaires plus réactifs.

Réduction : Le groupe azido peut être réduit en une amine.

Substitution : Le groupe azido peut participer à des réactions de substitution, en particulier en chimie click.

Réactifs et conditions courants

Oxydation : Des agents oxydants forts comme l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.

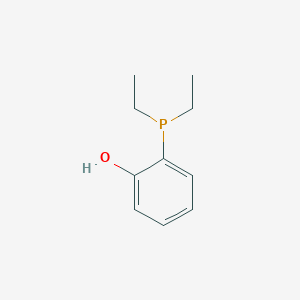

Réduction : Des agents réducteurs tels que la triphénylphosphine (PPh3) sont couramment utilisés.

Substitution : Des catalyseurs au cuivre(I) sont utilisés dans les réactions de cycloaddition azide-alcyne.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'aziridine et des nucléosides modifiés par azide, qui sont des intermédiaires utiles dans les applications synthétiques ultérieures .

4. Applications de la recherche scientifique

L'8-Azido-5’-aziridin-1-yl-5’-désoxyadénosine a un large éventail d'applications de recherche scientifique :

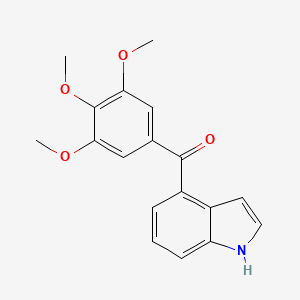

Chimie : Utilisé comme élément de base pour la synthèse d'analogues de nucléosides complexes.

5. Mécanisme d'action

Le mécanisme d'action de l'8-Azido-5’-aziridin-1-yl-5’-désoxyadénosine implique son incorporation dans les acides nucléiques, où il peut participer à des réactions de chimie click. Le groupe azido permet l'introduction sélective et site-spécifique de modifications, tandis que le cycle aziridine peut subir des réactions d'ouverture de cycle pour former des intermédiaires réactifs. Ces modifications peuvent affecter la fonction et la stabilité des acides nucléiques, faisant de ce composé un outil précieux en biologie moléculaire .

Applications De Recherche Scientifique

8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex nucleoside analogs.

Biology: Employed in the site-specific labeling and modification of nucleic acids in vitro and in cells.

Mécanisme D'action

The mechanism of action of 8-Azido-5’-aziridin-1-yl-5’-deoxyadenosine involves its incorporation into nucleic acids, where it can participate in click chemistry reactions. The azido group allows for the selective and site-specific introduction of modifications, while the aziridine ring can undergo ring-opening reactions to form reactive intermediates. These modifications can affect the function and stability of nucleic acids, making this compound a valuable tool in molecular biology .

Comparaison Avec Des Composés Similaires

Composés similaires

5’-Azido-5’-désoxyribonucléosides : Ces composés partagent le groupe azido mais manquent du cycle aziridine.

Aziridines : Des composés comme les N-alkyl aziridines ont une structure similaire mais diffèrent dans leurs groupes fonctionnels spécifiques et leur réactivité

Unicité

L'8-Azido-5’-aziridin-1-yl-5’-désoxyadénosine est unique en raison de la présence à la fois du groupe azido et du cycle aziridine. Cette combinaison permet une large gamme de réactions chimiques et d'applications, ce qui en fait un composé polyvalent en chimie synthétique et médicinale .

Propriétés

Numéro CAS |

671792-90-8 |

|---|---|

Formule moléculaire |

C12H15N9O3 |

Poids moléculaire |

333.31 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(aziridin-1-ylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H15N9O3/c13-9-6-10(16-4-15-9)21(12(17-6)18-19-14)11-8(23)7(22)5(24-11)3-20-1-2-20/h4-5,7-8,11,22-23H,1-3H2,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |

Clé InChI |

MYBSLCBUSCMAOM-IOSLPCCCSA-N |

SMILES isomérique |

C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O |

SMILES canonique |

C1CN1CC2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-](/img/structure/B12544273.png)

![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)

![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)

![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)

![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)

![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)

![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)